molecular formula C7H11Cl2N3O2 B2731517 methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride CAS No. 2155851-95-7

methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride

Cat. No. B2731517
M. Wt: 240.08
InChI Key: YOMMAJUXHVWQGD-UHFFFAOYSA-N
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Description

“Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 2470440-65-2 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 254.12 . More specific physical and chemical properties are not directly available from the search results.

Scientific Research Applications

Synthesis and Chemical Reactivity

Methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride and its derivatives have been extensively studied for their diverse chemical reactivity and potential in synthesizing complex molecular structures. For example, the switchable synthesis of pyrroles and pyrazines has been facilitated by tuning Rh(II) catalysts and reaction conditions, illustrating the compound's role in synthesizing 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates through Rh-catalyzed reactions (Rostovskii et al., 2017). Similarly, the transformation of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various derivatives, including pyrano-[2,3-c]pyrazole, showcases the compound's versatility in nucleophilic substitution reactions (Harb et al., 1989).

Heterocyclic Compound Synthesis

The compound's utility extends to the synthesis of heterocyclic compounds, as demonstrated by the conversion of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde into methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate, highlighting its role in the development of novel thieno[2,3-c]pyrazoles (Haider et al., 2005). Additionally, the synthesis of α-aminopyrrole derivatives from 4-methyleneisoxazol-3-ones through a series of catalyzed transformations underlines the compound's importance in generating pyrrole-containing products (Galenko et al., 2019).

Coordination Chemistry and Polymer Synthesis

The compound's derivatives are key in coordination chemistry and polymer synthesis, with studies detailing the assembly of d10 metal coordination polymers. These polymers, constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, showcase the structural diversity and potential applications in materials science (Cheng et al., 2017).

Novel Synthesis Methods

Innovative synthesis methods utilizing the compound include the microwave-assisted synthesis of ethyl 1,3-disubstituted-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylates, demonstrating the efficiency and yield improvement achievable with modern synthetic techniques (Gu & Li, 2013).

Safety And Hazards

The compound has been associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.2ClH/c1-12-7(11)6-4-2-9-10-5(4)3-8-6;;/h2,6,8H,3H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMMAJUXHVWQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CN1)NN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylate dihydrochloride

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